2,6-Di-tert-butyl-4-nonylphenol

描述

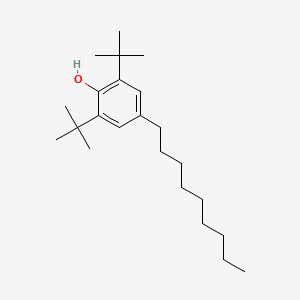

2,6-Di-tert-butyl-4-nonylphenol is an organic compound with the molecular formula C23H38O. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nonyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-nonylphenol typically involves the alkylation of phenol with tert-butyl and nonyl groups. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where phenol is reacted with isobutylene and nonene in the presence of a catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

化学反应分析

Types of Reactions

2,6-Di-tert-butyl-4-nonylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated and nitrated phenol derivatives.

科学研究应用

Antioxidant Properties

DTBNP is primarily used as an antioxidant in various applications. It helps prevent oxidative degradation of materials, thus prolonging their lifespan and maintaining quality. Its applications include:

- Plastics and Polymers : Used to stabilize polyolefins, polyurethanes, and other polymers against thermal oxidation during processing and service life. It is especially effective in preventing yellowing and degradation of plastics exposed to UV light .

- Lubricants : Incorporated into lubricating oils to enhance thermal stability and reduce wear by preventing oxidation during high-temperature operations .

- Adhesives and Sealants : Functions as a stabilizer in adhesives, ensuring longevity and performance under various environmental conditions .

Industrial Applications

Beyond consumer products, DTBNP finds extensive use in industrial settings:

- Fuel Additives : It is utilized in aviation fuels to prevent gumming and degradation caused by oxidation, thereby enhancing fuel stability .

- Coatings : Serves as an additive in coatings to improve durability and resistance to environmental factors such as UV radiation and moisture .

Consumer Products

DTBNP is also present in several consumer goods:

- Cosmetics : Used as an antioxidant in personal care products to protect formulations from oxidation .

- Food Packaging : Acts as a stabilizer in food contact materials, helping maintain the integrity of packaging over time .

Case Study 1: Stabilization of Polypropylene

In a study examining the effectiveness of DTBNP as an antioxidant in polypropylene (PP), it was found that incorporating DTBNP significantly improved the thermal stability of PP when subjected to high temperatures. The results indicated that DTBNP delayed the onset of oxidation compared to untreated samples, showcasing its potential for enhancing the performance of PP in automotive applications .

Case Study 2: Lubricant Performance Enhancement

A comparative analysis of various antioxidants revealed that DTBNP outperformed traditional antioxidants in synthetic lubricants. Tests showed that lubricants containing DTBNP exhibited lower viscosity increase and better oxidative stability after exposure to elevated temperatures over extended periods .

Environmental Considerations

While DTBNP is effective as an antioxidant, its environmental impact has been assessed due to concerns regarding potential toxicity. The compound has been classified under various regulatory frameworks due to its persistence and bioaccumulation potential. Risk assessments are ongoing to evaluate its effects on aquatic organisms and ecosystems .

Regulatory Status

DTBNP is regulated under various environmental protection laws due to its classification as a potential marine pollutant. Manufacturers are encouraged to assess the environmental risks associated with its use and explore safer alternatives where possible .

作用机制

The antioxidant properties of 2,6-Di-tert-butyl-4-nonylphenol are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized through the formation of less reactive phenoxyl radicals.

相似化合物的比较

Similar Compounds

Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar structure but lacks the nonyl group.

Phenol, 2,4-bis(1,1-dimethylethyl)-: Similar structure with tert-butyl groups at different positions.

Phenol, 2,6-di-tert-butyl-4-methyl-: Contains a methyl group instead of a nonyl group.

Uniqueness

2,6-Di-tert-butyl-4-nonylphenol is unique due to the presence of the nonyl group, which enhances its lipophilicity and makes it more effective in non-polar environments. This property makes it particularly useful in industrial applications where solubility in non-polar solvents is required.

生物活性

2,6-Di-tert-butyl-4-nonylphenol (DTBNP) is a chemical compound widely recognized for its biological activity and potential environmental impact. It is primarily used as an antioxidant in various industrial applications, particularly in plastics and rubber. This article delves into its biological activity, highlighting its effects on human health, aquatic organisms, and its classification as an endocrine disruptor.

- Chemical Formula : CHO

- Molecular Weight : 270.43 g/mol

- CAS Number : 88-05-1

DTBNP is characterized by its bulky tert-butyl groups, which contribute to its stability and antioxidant properties.

Endocrine Disruption

Research indicates that DTBNP exhibits endocrine-disrupting properties. It has been shown to mimic estrogenic activity, which raises concerns regarding its impact on reproductive health in both humans and wildlife. The European Chemicals Agency (ECHA) has classified DTBNP as a substance of very high concern (SVHC) due to its potential reproductive toxicity and persistence in the environment .

Toxicity Studies

Several studies have assessed the toxicity of DTBNP:

- Human Health Effects : Exposure to DTBNP has been linked to reproductive toxicity, with evidence suggesting it can disrupt hormonal functions in humans .

- Aquatic Toxicity : DTBNP poses risks to aquatic life, with studies indicating significant bioaccumulation in fish and other organisms. Its estrogen-like effects can lead to altered reproductive behaviors and developmental issues in aquatic species .

Case Studies

- Case Study on Fish Reproduction :

- Human Health Risk Assessment :

Persistence and Bioaccumulation

DTBNP is persistent in the environment, with studies showing it can remain in sediments and aquatic systems for extended periods. Its lipophilic nature facilitates bioaccumulation in the food chain, raising concerns about long-term ecological effects .

Regulatory Status

Due to its hazardous properties, DTBNP is subject to various regulatory frameworks aimed at controlling its use and minimizing environmental release. The EU Water Framework Directive lists it as a priority substance due to its potential risks to aquatic ecosystems .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Endocrine Disruption | Mimics estrogen; classified as SVHC due to reproductive toxicity |

| Aquatic Toxicity | Significant bioaccumulation; affects fish reproduction |

| Human Health Effects | Linked to hormonal disruption; chronic exposure risks identified |

| Environmental Persistence | Persistent in sediments; raises concerns for long-term ecological impact |

属性

IUPAC Name |

2,6-ditert-butyl-4-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O/c1-8-9-10-11-12-13-14-15-18-16-19(22(2,3)4)21(24)20(17-18)23(5,6)7/h16-17,24H,8-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQLTEBUMLSLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063404 | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-88-1 | |

| Record name | 2,6-di-tert-Butyl-4-nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4306-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004306881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of scorch inhibitors in polyurethane foam production, and how does 2,6-Di-tert-butyl-4-nonylphenol contribute to this process?

A1: Scorching is a premature crosslinking reaction that can occur during polyurethane foam production, leading to undesirable properties like discoloration, reduced flexibility, and altered foam structure. Scorch inhibitors are crucial for controlling the reaction rate and preventing these issues.

Q2: The research mentions that liquid formulations of scorch inhibitors are preferred for polyurethane foam production. Why is this compound particularly suited for this application?

A2: Liquid scorch inhibitors offer several advantages in polyurethane foam production, including easier handling, improved dispersion within the foam formulation, and greater control over dosing. This compound is described as a liquid derivatized phenol [], making it well-suited for these formulations. Its liquid state facilitates homogeneous mixing with other components, contributing to the production of uniform and high-quality polyurethane foams.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。